molecular formula C8H6N2O2S2 B6229397 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid CAS No. 31485-59-3

2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid

Cat. No.: B6229397
CAS No.: 31485-59-3
M. Wt: 226.3 g/mol
InChI Key: BQELBTBROZBGNK-UHFFFAOYSA-N
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Description

2-{Thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core linked to an acetic acid moiety via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 2-{Thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Scientific Research Applications

2-{Thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2-{Thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid is unique due to its specific arrangement of the thieno[3,2-d]pyrimidine core and the sulfanyl-acetic acid linkage.

Properties

CAS No.

31485-59-3

Molecular Formula

C8H6N2O2S2

Molecular Weight

226.3 g/mol

IUPAC Name

2-thieno[3,2-d]pyrimidin-4-ylsulfanylacetic acid

InChI

InChI=1S/C8H6N2O2S2/c11-6(12)3-14-8-7-5(1-2-13-7)9-4-10-8/h1-2,4H,3H2,(H,11,12)

InChI Key

BQELBTBROZBGNK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=CN=C2SCC(=O)O

Purity

95

Origin of Product

United States

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